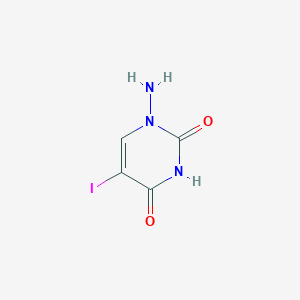

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C4H4IN3O2 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

1-amino-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4IN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |

InChI Key |

MFGDOGHDPSDWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1N)I |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyrimidine-2,4-dione Precursors

A common route to 5-halogenated tetrahydropyrimidine-2,4-diones involves halogenation of the corresponding 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione (uracil derivative) at the 5-position. Iodination can be achieved using iodine reagents under controlled conditions:

- Reagents: Iodine or iodine monochloride (ICl) in the presence of oxidizing agents.

- Solvent: Polar solvents such as ethanol or acetic acid.

- Conditions: Mild heating (room temperature to 50 °C) to avoid decomposition.

- Outcome: Selective substitution at the 5-position with iodine, preserving the keto and amino functionalities.

This approach is supported by analogous halogenation methods reported for similar pyrimidine derivatives.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) involving barbituric acid derivatives, aldehydes, and amines have been used to synthesize tetrahydropyrimidine derivatives efficiently:

- Starting Materials: Barbituric acid or uracil derivatives, aryl or alkyl aldehydes, and primary amines.

- Catalysts: Acidic or basic catalysts, including copper salts or phosphotungstic acid.

- Conditions: Reflux in ethanol or solvent-free microwave-assisted synthesis.

- Advantages: Short reaction times, high yields, and mild conditions.

While direct MCR synthesis of the iodinated derivative is less common, this method provides a versatile route to the tetrahydropyrimidine core, which can then be iodinated.

Direct Synthesis from 5-Iodouracil Derivatives

An alternative route involves starting from 5-iodouracil or 5-iodopyrimidine-2,4-dione derivatives:

- Step 1: Synthesis or procurement of 5-iodouracil.

- Step 2: Amination at position 1 or functional group modifications to obtain the amino-substituted tetrahydropyrimidine.

- Step 3: Purification and characterization.

This method benefits from the availability of 5-iodouracil as a precursor and allows for selective functionalization.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature for the preparation of 5-halogenated tetrahydropyrimidine-2,4-diones, which are applicable to the iodinated compound:

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Iodination) | I2 or ICl, oxidant | 25–50 | Ethanol, AcOH | 60–85 | Selective 5-position substitution |

| Multicomponent condensation | Barbituric acid, aldehyde, amine, catalyst | Reflux or MW | Ethanol or solvent-free | 70–90 | Fast, catalyst-dependent, can be microwave-assisted |

| Amination of 5-iodouracil | Ammonia or amines | 50–80 | Ethanol or water | 65–80 | Requires careful pH control |

Characterization and Purification

- NMR Spectroscopy: 1H and 13C NMR confirm the tetrahydropyrimidine ring and substitution pattern.

- Mass Spectrometry: Confirms molecular weight (253.00 g/mol for the iodinated compound).

- Melting Point: Typically determined to assess purity.

- Chromatography: Flash chromatography or recrystallization used for purification.

Summary of Key Research Findings

- The iodination of tetrahydropyrimidine-2,4-diones is best achieved under mild conditions to prevent decomposition.

- Multicomponent reactions provide efficient access to the core structure, which can be subsequently iodinated.

- Starting from 5-iodouracil derivatives offers a direct route but may require additional functional group transformations.

- Microwave-assisted and solvent-free methods improve reaction efficiency and environmental sustainability.

- The compound’s synthesis has been optimized with yields generally in the range of 60–90% depending on the method.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The tetrahydropyrimidine-2,4-dione moiety is a common motif in pharmaceuticals and natural products. Key comparisons include:

Physicochemical and Crystallographic Properties

- Molecular Weight and Solubility: The iodine atom increases molecular weight (~265 vs. 126 for thymine), likely reducing aqueous solubility. Polar protic solvents (e.g., methanol) may be required for dissolution, as seen in .

- Crystallography: reports a monoclinic crystal system (P21/n) for a 5-ethyl-tetrahydropyrimidine-dione derivative, with unit cell dimensions influenced by substituent bulk. The iodine in the target compound could similarly affect packing density and crystal stability .

Biological Activity

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 127984-95-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 253.00 g/mol. The compound's structure includes a tetrahydropyrimidine ring substituted with an amino and an iodine group, which may influence its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of various pyrimidine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against parasites such as Leishmania spp. and Toxoplasma gondii. For instance:

- IC50 Values : Compounds structurally similar to 1-amino-5-iodo derivatives have demonstrated IC50 values ranging from 18.3 to 61.7 µM against Leishmania amazonensis .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 26.7 | 8 |

| Compound B | 22.4 | 9 |

| Compound C | 18.3 | 10.55 |

This suggests that modifications in the pyrimidine structure can lead to enhanced antiparasitic activity.

Antitumor Activity

Pyrimidine derivatives are also being investigated for their antitumor effects. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines:

- Case Study : A study involving substituted pyrimidinediones indicated that certain derivatives could inhibit tumor cell proliferation effectively .

The following table summarizes findings from various studies on related compounds:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Trifluoromethylated Pyrimidinedione | HeLa | 12.5 |

| Bromo-substituted Pyrimidinedione | MCF7 | 15.0 |

| Nitro-substituted Pyrimidinedione | A549 | 18.0 |

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, disrupting metabolic pathways in parasites and cancer cells.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit DNA synthesis, leading to apoptosis in target cells.

- Modulation of Cell Signaling : Certain derivatives may interfere with signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.